molecular formula C11H19BrO4 B8279803 Diethyl 2-bromo-2-butylmalonate

Diethyl 2-bromo-2-butylmalonate

Cat. No. B8279803
M. Wt: 295.17 g/mol
InChI Key: MKPMPYFAMIHZJH-UHFFFAOYSA-N
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Patent
US06579982B1

Procedure details

Diethyl-n-butylmalonate (32.2 gm) was dissolved in methylene chloride (200 ml) and treated, dropwise, with a solution of bromine (24.0 gm) dissolved in methylene chloride (25 ml). The resultant mixture was stirred (1 hour, room temperature) whereupon an orange coloration persisted. The solvent was removed under vacuum, and the residue distilled under high vacuum to give the desired product as a clear oil (boiling point temperature 105° C. to 110° C.; 36.0 gm). 1H NMR (CDCl3): δ=0.89-0.92 (t, 3H); 1.25-1.29 (t, 6H); 1.35-1.37 (m, 4H); 2.2-2.26 (m, 2H); 4.23-4.29 (q, 4H); m/z=295 and 297 (M+).
Quantity
32.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:15])[CH:5]([CH2:11][CH2:12][CH2:13][CH3:14])[C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH3:2].[Br:16]Br>C(Cl)Cl>[CH2:1]([O:3][C:4](=[O:15])[C:5]([Br:16])([CH2:11][CH2:12][CH2:13][CH3:14])[C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH3:2]

Inputs

Step One
Name
Quantity
32.2 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)CCCC)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
24 g
Type
reactant
Smiles
BrBr
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
DISTILLATION
Type
DISTILLATION
Details
the residue distilled under high vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C(=O)OCC)(CCCC)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 36 g
YIELD: CALCULATEDPERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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